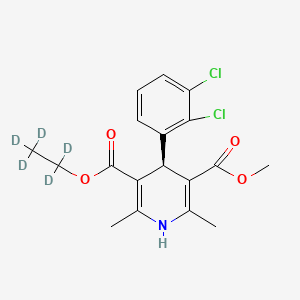

(R)-(+)-Felodipine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

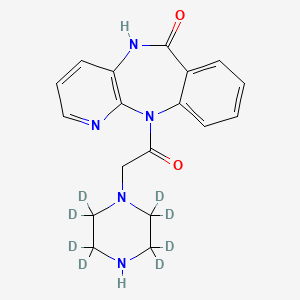

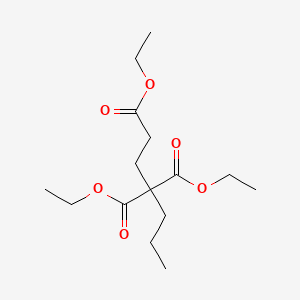

(R)-(+)-Felodipine-d5, also known as this compound, is a useful research compound. Its molecular formula is C18H19Cl2NO4 and its molecular weight is 389.284. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nanoparticle Strips for Transbuccal Administration

Felodipine, a dihydropyridine calcium-channel antagonist, is used in treating hypertension and angina pectoris but suffers from poor solubility and significant first-pass metabolism, leading to a bioavailability of only 15%. Research has focused on formulating rapidly dissolving strips containing Felodipine nanoparticles for transbuccal administration, which could increase oral bioavailability by circumventing first-pass metabolism. Nanosuspensions were formulated using solvent-antisolvent sonoprecipitation technique, and their characteristics, such as particle size, polydispersity index, and zeta potential, were studied. The optimized nanosuspension demonstrated rapid drug release and good stability, suggesting a promising approach for improving Felodipine's bioavailability (Chavan et al., 2020).

Chromatographic Methods for Felodipine and Metabolite Analysis

Developing chromatographic methods for the simultaneous determination of Felodipine and its major metabolites is crucial for understanding the drug's pharmacokinetics and for quality control testing. Two such methods include RP-HPLC, which uses gradient elution and UV detection, and an eco-friendly HPTLC method, which offers a different approach for separation and detection of Felodipine and its metabolites. These methods provide valuable tools for the analysis of Felodipine in various matrices, including human spiked plasma and pharmaceutical formulations (Emam et al., 2020).

PBPK/PD Modeling for Drug-Drug Interaction Prediction

Felodipine's sensitivity as a substrate of cytochrome P450 (CYP) 3A4 makes it prone to drug-drug interactions (DDIs). A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model of Felodipine and its metabolite dehydrofelodipine was developed to predict DDIs with CYP3A4 perpetrators. This model, incorporating metabolism by CYP3A4 and the pharmacodynamic effects on diastolic blood pressure and heart rate, has been tested and validated with various CYP3A4 inhibitors and inducers, demonstrating its utility in predicting Felodipine's interaction potential in clinical settings (Fuhr et al., 2022).

Characterization of Felodipine and Amlodipine via NQR and DFT

A study employing nuclear quadrupole resonance (NQR) and density functional theory (DFT) explored the electronic structure of Felodipine and Amlodipine, both vascular-selective dihydropyridine calcium channel blockers. The research aimed to differentiate these drugs and their enantiomers by analyzing their electronic properties, such as the HOMO–LUMO gap, absolute hardness, chemical potential, and electrophilicity. Such characterization can provide deeper insights into the drugs' reactivity and interaction mechanisms, potentially influencing their pharmacological profiles (Latosinska et al., 2008).

Stability-Indicating Methods for Felodipine Analysis

A new stability-indicating RP-HPLC method has been established for the determination of Felodipine in pharmaceutical dosage forms. The method, validated according to ICH guidelines, is sensitive to oxidative degradation, providing a simple and economical approach for Felodipine's quantification in pharmaceuticals. This technique's development underscores the importance of robust analytical methods in ensuring the quality and stability of Felodipine formulations (Kallepalli, 2018).

Propiedades

IUPAC Name |

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-SAFFEWCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)

![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)